

Anthranilic Acid Pyrazole Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanism, and Applications

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Compound of Interest

Compound Name: 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid

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Executive Summary

Anthranilic acid pyrazole derivatives represent a highly privileged scaffold in both agrochemical and pharmaceutical sciences. Characterized by a pyrazole carboxamide linked to an anthranilic moiety, these compounds have revolutionized pest management and are increasingly recognized for their diverse pharmacological properties. The most prominent commercial successes of this class are the anthranilic diamide insecticides—such as chlorantraniliprole and cyantraniliprole—which belong to the Insecticide Resistance Action Committee (IRAC) Group 28 [1].

This technical guide provides an in-depth analysis of the structural optimization, synthetic methodologies, and mechanistic biology of anthranilic acid pyrazole derivatives, offering a self-validating framework for researchers engaged in rational drug design and agrochemical development.

Mechanistic Biology: Ryanodine Receptor (RyR) Modulation

The primary mechanism of action for anthranilic diamides involves the highly selective, allosteric activation of insect ryanodine receptors (RyRs) [2]. RyRs are massive intracellular calcium channels located on the sarcoplasmic and endoplasmic reticula.

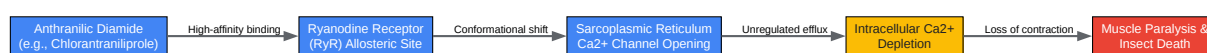
Causality of Target Engagement

The evolutionary divergence between insect and mammalian RyRs provides the basis for the exceptional safety profile of these derivatives. For instance, cyantraniliprole exhibits a 300- to 500-fold selectivity for insect RyRs over mouse RyR1, and greater than 2,000-fold selectivity over rat RyR2 [3]. When the pyrazole derivative binds to the allosteric site of the insect RyR, it induces a conformational shift that locks the channel in an open state. This causality chain—

binding

channel opening

calcium efflux—results in the unregulated release of internal stores. The sudden depletion of intracellular calcium impairs the regulation of muscle contraction, leading to rapid feeding cessation, lethargy, muscle paralysis, and eventual death [4].



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Mechanism of action for anthranilic diamide pyrazoles targeting insect ryanodine receptors.

Structure-Activity Relationship (SAR) & Quantitative Data

Recent structural optimizations have focused on overcoming emerging resistance in pest populations (e.g., *Spodoptera frugiperda* mutants G4891E and I4734M). Replacing the traditional chloropyridinyl moiety with a substituted cyanophenyl group fundamentally alters the

electrostatic potential (ESP) of the molecule, enhancing hydrogen bonding within the mutated receptor pocket [5].

Table 1: Quantitative Insecticidal Activity (LC50/EC50) of Key Derivatives

Compound	Target Species	Activity Metric	Value (mg/L or ppm)	Reference
Chlorantraniliprole	Mythimna separata	LC50	0.13	[5]
Chlorantraniliprole	Plutella xylostella	LC50	1.5×10^{-4}	[5]
CN06(Cyanophenyl analog)	Plutella xylostella	LC50	1.6×10^{-5}	[5]
Cyantraniliprole	Myzus persicae	EC50	1.1	[3]
Cyantraniliprole	Aphis gossypii	EC50	0.4	[3]

Note: The 5-fold increase in toxicity of CN06 against *P. xylostella* compared to chlorantraniliprole highlights the critical role of the cyano group in optimizing receptor-ligand thermodynamics.

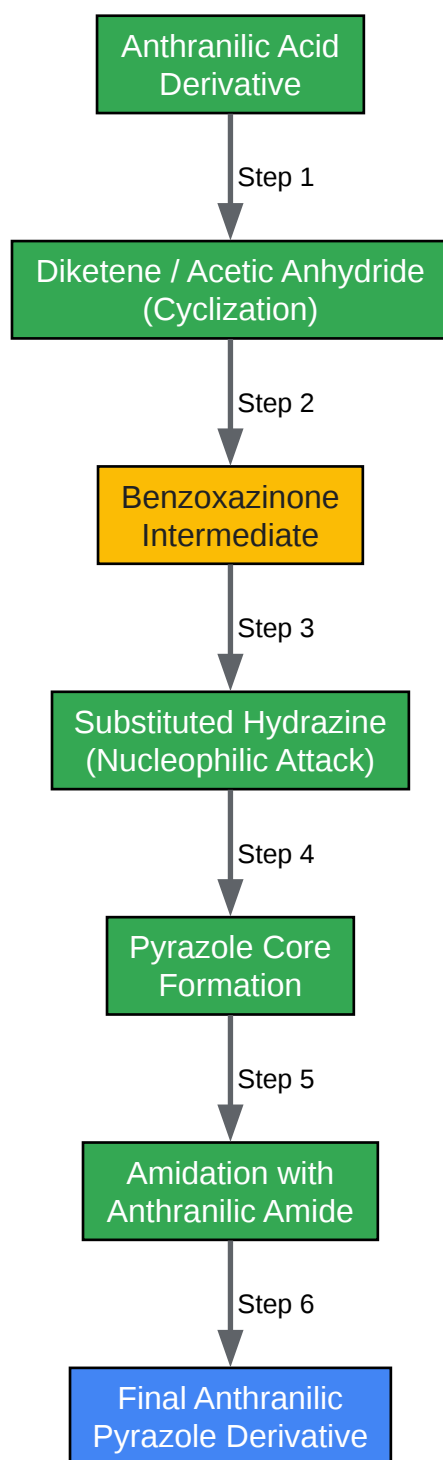
Chemical Synthesis and Experimental Workflows

The synthesis of anthranilic pyrazole derivatives requires precise regiocontrol. While direct reactions between anthranilic acid and pyrazolones often fail (as seen in historical attempts at Niementowski's synthesis), indirect routes utilizing benzoxazinone intermediates provide high yields and excellent purity [6].

Protocol 1: Step-by-Step Synthesis of Anthranilic Diamides

This protocol outlines the indirect synthesis route, designed as a self-validating system where intermediate isolation ensures downstream fidelity.

- **Benzoxazinone Formation:** React anthranilic acid with diketene and acetic anhydride at 80°C for 2 hours. This cyclization yields a 2-acetyl-4H-3,1-benzoxazin-4-one intermediate. Causality choice: Acetic anhydride acts as both a dehydrating agent and solvent, driving the cyclization forward while preventing premature hydrolysis.
- **Intermediate Isolation:** Cool the reaction mixture to room temperature. The benzoxazinone intermediate precipitates and is easily separated by vacuum filtration, eliminating the need for complex chromatography.
- **Pyrazole Core Assembly:** Suspend the isolated benzoxazinone in ethanol and introduce the appropriate substituted hydrazine (e.g., 3-chloro-2-pyridinylhydrazine). Reflux for 4 hours to facilitate nucleophilic attack and subsequent ring opening/re-closure, forming the pyrazole derivative.
- **Amidation & Coupling:** Activate the resulting pyrazole-5-carboxylic acid using thionyl chloride () to form an acyl chloride. Couple this with a substituted anthranilic amide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) in the presence of triethylamine to neutralize the byproduct.
- **Purification:** Recrystallize the final crude product from a mixture of DMF and water to yield the pure anthranilic diamide.



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Step-by-step synthetic workflow for generating anthranilic acid pyrazole derivatives.

Protocol 2: Calcium Imaging for RyR Target Validation

To validate that synthesized derivatives successfully target the RyR, researchers must employ live-cell calcium imaging. This protocol is a self-validating biological assay that directly links chemical structure to physiological response [3], [5].

- **Cell Culture:** Plate Sf9 cells (stably transfected with *P. xylostella* RyR) in a 96-well black, clear-bottom microplate.
- **Fluorophore Loading:** Wash cells with assay buffer (130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4). Incubate with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 25°C.
- **Compound Solubilization: Critical Step:** Anthranilic diamides are sparingly soluble in aqueous buffers. Dissolve the compound in 100% DMF to create a high-concentration stock, then dilute into the assay buffer to a final concentration of mg/mL (maintaining DMF). Causality choice: Pre-dissolution in DMF prevents compound precipitation, ensuring accurate dose-response metrics.
- **Baseline Acquisition:** Place the plate in a fluorescence microplate reader (Excitation: 488 nm, Emission: 520 nm). Record baseline fluorescence () for 30 seconds.
- **Kinetic Reading:** Inject the solubilized compound into the wells. Continuously monitor the fluorescence () for 5 minutes.
- **Data Analysis:** Calculate the relative calcium release using the formula . A sharp spike in fluorescence confirms successful allosteric activation of the RyR.

Emerging Pharmaceutical Applications

Beyond agriculture, the anthranilic acid-pyrazole axis is gaining traction in human medicine. The fusion of these moieties often yields compounds with profound biological activities:

- Antimicrobial & Antifungal Agents: Quinazolinone-clubbed pyrazole derivatives, synthesized using anthranilic acid as a starting material, have demonstrated significant efficacy against pathogenic microorganisms such as *Candida albicans* and *Aspergillus niger* [7].
- Anticancer Therapeutics: Pyrazolo[4,3-c]pyridines and tricyclic oxopyrazolo[1,5-b]isoquinolines synthesized via anthranilic acid condensation have shown potent anti-proliferative activity against K562, MV4-11, and MCF-7 cancer cell lines by inducing apoptosis [8].

The versatility of the pyrazole core, combined with the modular nature of anthranilic acid derivatives, ensures that this chemical space will remain a fertile ground for both agrochemical and pharmaceutical innovation for decades to come.

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